molecular formula C28H42N6O5 B14185791 L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide CAS No. 847069-43-6

L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide

Cat. No.: B14185791
CAS No.: 847069-43-6
M. Wt: 542.7 g/mol
InChI Key: CXIHXMUUJFWFJU-SVXFZJLFSA-N
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Description

L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide is a synthetic peptide composed of five amino acids: phenylalanine, proline, leucine, proline, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Use of protected amino acids and coupling reagents like HBTU or DIC in the presence of a base like DIPEA.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclic peptides, while substitution can result in modified peptides with altered sequences.

Scientific Research Applications

L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to fit into binding sites on target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine:

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

Uniqueness

L-Phenylalanyl-L-prolyl-L-leucyl-L-prolyl-L-alaninamide is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activity. Its combination of hydrophobic and hydrophilic amino acids allows for diverse interactions with biological molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

847069-43-6

Molecular Formula

C28H42N6O5

Molecular Weight

542.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H42N6O5/c1-17(2)15-21(28(39)34-14-8-11-22(34)25(36)31-18(3)24(30)35)32-26(37)23-12-7-13-33(23)27(38)20(29)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-23H,7-8,11-16,29H2,1-3H3,(H2,30,35)(H,31,36)(H,32,37)/t18-,20-,21-,22-,23-/m0/s1

InChI Key

CXIHXMUUJFWFJU-SVXFZJLFSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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